3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Description
Properties
IUPAC Name |
3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHVHASAWMAMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227635 | |
| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300843-87-2 | |
| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300843-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of MMV666021 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is part of a larger library of drug-like and probe-like compounds designed for high activity against specific pathogens .
Chemical Reactions Analysis
MMV666021 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of MMV666021 involves the inhibition of specific molecular targets within the pathogens it affects. For example, in Perkinsus marinus, the compound disrupts ATP production, leading to cell death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to uniformly affect various strains and species suggests a broad-spectrum mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substituent Variations at C3
The C3 position is critical for MAO-B inhibitory activity. Key analogues include:
- Key Findings :
- The 4-methylphenyl group at C3 balances hydrophobicity and steric bulk, optimizing interactions with MAO-B’s entrance cavity .
- Replacing the methyl group with a meta-CF₃-phenyl (electron-withdrawing) group eliminates MAO-B inhibition, highlighting the necessity of hydrophobic substituents .
- 4-Chlorophenyl substitution enhances potency (IC₅₀ < 0.1 µM), likely due to increased lipophilicity and van der Waals interactions .
- Polar groups (e.g., 4-hydroxyphenyl ) may reduce activity by disrupting hydrophobic binding .
Influence of C8 Substitution
Substitution at C8 significantly modulates MAO-B inhibition:
- Compound 9a (3-methyl, 8-meta-chlorobenzyloxy): Exhibits a Ki of 0.11 µM, making it one of the most potent MAO-B inhibitors in this class. The meta-chlorobenzyloxy group extends into a hydrophobic pocket near the enzyme’s entrance cavity, stabilizing the complex .
- C7 vs. C8 Substitution : Regioisomeric substitution at C7 (instead of C8) drastically reduces MAO-B inhibition, underscoring the spatial requirements for enzyme interaction .
Species-Dependent Activity
Human MAO-B (hMAO-B) and rat MAO-B (rMAO-B) exhibit divergent responses to 5H-indeno[1,2-c]pyridazin-5-one derivatives:
- Example: Coumarin derivatives inhibit hMAO-B at nanomolar concentrations but are less effective against rMAO-B, emphasizing the need for human-specific assays in drug development .
Clinical and Research Implications
- This compound serves as a lead compound for neurodegenerative therapies due to its reversible inhibition and selectivity.
- Analogues like 3-(4-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (IC₅₀ < 0.1 µM) are promising candidates for preclinical development .
- Species-specific differences necessitate caution when extrapolating rodent data to humans .
Biological Activity
3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), a key enzyme involved in the metabolism of neurotransmitters. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.31 g/mol. The compound features a complex indeno-pyridazine structure that contributes to its biological properties .
Monoamine Oxidase Inhibition
One of the most notable biological activities of this compound is its inhibitory effect on monoamine oxidase (MAO), particularly the MAO-B isoform. Inhibition of this enzyme can enhance the levels of neurotransmitters such as dopamine and serotonin, which is beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's.
- Inhibition Potency : Studies have shown that derivatives of 5H-indeno[1,2-c]pyridazin-5-one exhibit significant MAO-B inhibitory activity. For example, a related compound demonstrated an IC50 value of 0.013 µM against MAO-B, indicating potent inhibition . The structure-activity relationship (SAR) suggests that substituents on the phenyl ring significantly influence inhibitory potency.
| Compound | IC50 (µM) | Selectivity | Reference |
|---|---|---|---|
| This compound | TBD | High | |
| T6 (related compound) | 0.013 | High | |
| T3 (related compound) | 0.039 | Moderate |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while some derivatives exhibit cytotoxicity at higher concentrations, others like T6 show minimal toxicity at therapeutic doses, making them suitable candidates for further development as neuroprotective agents .
The mechanism by which this compound inhibits MAO involves competitive binding to the active site of the enzyme. Molecular docking studies have provided insights into how structural modifications can enhance binding affinity and selectivity for MAO-B over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors .
Case Studies
Recent studies have explored various derivatives of indeno-pyridazine compounds to evaluate their pharmacological profiles:
- Study on Monoamine Oxidase Inhibition : A series of indeno-pyridazine derivatives were synthesized and screened for MAO inhibitory activity. Compounds with specific substitutions showed enhanced potency against MAO-B while maintaining low toxicity profiles in fibroblast cell lines .
- Therapeutic Potential in Neurodegenerative Disorders : Research has indicated that compounds like this compound could serve as lead candidates for treating conditions such as Alzheimer's disease due to their ability to increase neurotransmitter levels through MAO inhibition .
Q & A
Basic Research Questions
Q. What are the optimized synthetic protocols for 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one and its analogs?
- Methodology : Multi-step synthesis often involves condensation reactions, alkylation, and cyclization. For example, 5H-indeno[1,2-c]pyridazin-5-one derivatives are synthesized from precursors like 5-hydroxy-1-indanone, which undergoes substitution with lipophilic groups (e.g., 4-methylphenyl) at the C-3 or C-8 positions. Key reagents include phosphorus oxychloride for chlorination and sodium methoxide for nucleophilic substitution . Purification typically employs column chromatography with solvents like chloroform/THF mixtures .
Q. How is the structural integrity of synthesized derivatives confirmed?
- Analytical Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyridazinone rings) .
- NMR Spectroscopy : Assigns regiochemistry; aromatic protons and substituent environments are resolved via ¹H/¹³C NMR (e.g., C-3 methylphenyl protons at δ 2.4 ppm) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for this compound at m/z 297) .
Q. What is the primary biological activity associated with this compound class?
- MAO-B Inhibition : Derivatives show submicromolar IC₅₀ values for MAO-B (e.g., 90 nM for p-CF₃-3-phenyl-5H-indeno[1,2-c]pyridazin-5-one). Activity correlates with lipophilic substitutions at C-3/C-8, which occupy MAO-B’s substrate cavity .
Advanced Research Questions
Q. How do substituent positions (C-3 vs. C-8) influence MAO-B inhibition?
- Structural Insights : Substitution at C-8 (e.g., trifluorobutoxy) enhances potency compared to C-7 due to better alignment with MAO-B’s hydrophobic pocket. Misassignment of substitution sites in early studies led to revised QSAR models .
- 3D-QSAR Analysis : Steric/electrostatic fields and molecular lipophilicity potential (MLP) are critical. A predictive model (q² = 0.75, r² = 0.93) highlights bulky, electron-withdrawing groups at C-3 as favorable .
Q. What species-dependent differences impact MAO-B inhibitor screening?
- Human vs. Rat MAO-B : Inhibitors exhibit 10–100× higher potency for human MAO-B (e.g., 5H-indeno[1,2-c]pyridazin-5-ones show no correlation between human and rat pIC₅₀ values). Molecular docking suggests divergent binding modes due to active-site residue variations (e.g., Ile199 in humans vs. Tyr326 in rats) .
Q. How can structural reassignment resolve contradictions in activity data?
- Case Study : Early studies misassigned substitution at C-7 instead of C-7. X-ray crystallography and regioselective synthesis confirmed C-8 substitution maximizes MAO-B inhibition. This underscores the need for rigorous NMR/LC-MS validation during structural elucidation .
Q. What secondary targets (e.g., IDO, TDO) are modulated by these compounds?
- Dual Inhibition : 3,8-Substituted derivatives inhibit indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) at micromolar levels. Structure-activity trends differ from MAO-B, suggesting divergent pharmacophores (e.g., polar groups at C-8 reduce IDO activity) .
Experimental Design & Data Analysis
Q. How to design QSAR models for MAO-B inhibitors?
- Workflow :
Data Collection : Assay IC₅₀ values for 66+ analogs .
Descriptor Selection : Include logP (lipophilicity), Hammett σ (electronics), and Taft steric parameters .
Validation : Use cross-validated q² > 0.7 and external test sets to avoid overfitting.
- Software : CoMFA/CoMSIA for 3D-QSAR; docking with AutoDock or Glide to map steric/electrostatic interactions .
Q. How to address discrepancies in enzyme inhibition assays?
- Troubleshooting :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
